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Compound of Interest
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Cat. No.: B10760438

Compound Name:

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals address and
mitigate RNase contamination in SiRNA experiments.

Frequently Asked Questions (FAQSs)
Q1: What are RNases and why are they a concern in siRNA experiments?

Ribonucleases (RNases) are enzymes that catalyze the degradation of RNA. In the context of
SiRNA experiments, RNase contamination can degrade siRNA molecules, leading to a loss of
gene silencing activity and ultimately, experimental failure.[1] These enzymes are notoriously

stable and can be difficult to inactivate, as some can even withstand autoclaving.[2][3][4]

Q2: What are the common sources of RNase contamination in a laboratory setting?
RNases are ubiquitous, making contamination a common challenge. Key sources include:

e Human contact: Skin, hair, and saliva are rich in RNases.[2][5][6] Always wear gloves and
change them frequently.[2][4][5][7]

e Laboratory environment: Dust, aerosols, and microorganisms present in the air and on
surfaces can carry RNases.[2][3][5][8]
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» Reagents and solutions: Water and buffers can be sources of RNase contamination if not
properly prepared and handled.[3][8]

o Consumables and equipment: Non-certified plasticware, glassware, and laboratory
equipment can introduce RNases into your experiment.[3][8]

Q3: How can | prevent RNase contamination in my experiments?

A proactive approach is the best defense against RNase contamination. Key preventive
measures include:

Dedicated Workspace: Designate a specific area in the lab solely for RNA work.[2][4][7][9]

Personal Protective Equipment (PPE): Always wear gloves and a clean lab coat. Change
gloves often, especially after touching non-RNase-free surfaces like doorknobs or
keyboards.[2][4][5][7][9]

Use Certified RNase-Free Products: Whenever possible, use sterile, disposable plasticware
that is certified to be RNase-free.[2][3][4][9] This includes pipette tips, microcentrifuge tubes,
and plates.

Proper Reagent Preparation: Use RNase-free water, either commercially purchased or
prepared in-house by treating with diethylpyrocarbonate (DEPC).[2][3] Be aware that DEPC
can react with primary amines, so it is not suitable for buffers like Tris.[2][7]

Regular Decontamination: Routinely clean benchtops, pipettes, and equipment with
commercially available RNase decontamination solutions.[1][3]

Troubleshooting Guide

Problem: My siRNA experiment failed, and | suspect RNase contamination. How can | confirm
this?

Solution:

o Assess siRNA Integrity: The most direct way to check for degradation is to run an aliquot of
your siRNA on a denaturing polyacrylamide gel or a specialized microfluidics-based system.
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A smear or the absence of a sharp band corresponding to the correct size indicates
degradation.

» Use an RNase Detection Assay: Several commercial kits are available to test for the
presence of RNase activity in your reagents, on surfaces, or on your equipment. These are
often fluorescence-based assays that provide a sensitive readout.[10][11]

Problem: | have confirmed RNase contamination. What are the next steps to rescue my
experiments?

Solution:

» Discard Contaminated Reagents: It is often more cost-effective and reliable to discard and
replace any suspected reagents, including buffers, enzymes, and the siRNA itself.

e Thoroughly Decontaminate Your Workspace and Equipment: Follow a strict decontamination
protocol for all surfaces and equipment involved in your RNA work. Refer to the
decontamination methods table below.

e Review and Reinforce Aseptic Technique: Ensure that all personnel are trained on and
adhere to best practices for working in an RNase-free environment.

Data Presentation: Decontamination Methods

The following table summarizes common methods for eliminating RNase contamination from
various laboratory items.
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Item Decontamination Method Key Considerations
Bake at 180°C or higher for Ensure glassware is
Glassware several hours (e.g., 4 hours). thoroughly cleaned before
[2][51[7119] baking.
Bake at 450°F (232°C) for 6 to Suitable for stainless steel
Metalware

8 hours.[1][3]

instruments.

Plasticware (non-disposable)

Soak in 0.1 MNaOH /1 mM
EDTA for 2 hours at 37°C, then

rinse with RNase-free water.[9]

Not all plastics are resistant to
NaOH. Check manufacturer's

guidelines.

Electrophoresis Tanks

Soak in 3% hydrogen peroxide
for 10 minutes, followed by
extensive rinsing with RNase-
free water.[2][4][5][7]

Ensure all hydrogen peroxide

is removed before use.

Aqueous Solutions (non-amine

containing)

Treat with 0.1% (v/v)
Diethylpyrocarbonate (DEPC),
incubate, and then autoclave
to inactivate DEPC.[2][5]

DEPC is a suspected
carcinogen and must be
handled with care. Autoclaving
is essential to remove residual
DEPC.

Lab Surfaces (benchtops,

pipettes)

Wipe with commercial RNase
decontamination solutions
(e.g., RNasezZap).[3][12]

Follow the manufacturer's
instructions for application and

removal.

Experimental Protocols
Protocol 1: Preparation of DEPC-Treated Water

Objective: To prepare RNase-free water for use in solutions and buffers.

Materials:

» High-quality purified water (e.g., Milli-Q)

e Diethylpyrocarbonate (DEPC)

© 2025 BenchChem. All rights reserved.

4/10

Tech Support


https://www.neb.com/en/tools-and-resources/video-library/avoiding-rnase-contamination
https://www.youtube.com/watch?v=YCuqwMupThA
https://www.neb.com/en-us/tools-and-resources/usage-guidelines/avoiding-ribonuclease-contamination
https://lifescience.roche.com/global/en/article-listing/article/precautions-for-handling-of-rna.html
https://www.susupport.com/blogs/biopharmaceutical-products/rnase-contamination-challenges-solutions
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/nuclease-enzymes/general-articles/ten-sources-of-rnase-contamination.html
https://lifescience.roche.com/global/en/article-listing/article/precautions-for-handling-of-rna.html
https://www.neb.com/en/tools-and-resources/video-library/avoiding-rnase-contamination
https://www.neb.com/en-gb/tools-and-resources/usage-guidelines/avoiding-ribonuclease-contamination
https://www.youtube.com/watch?v=YCuqwMupThA
https://www.neb.com/en-us/tools-and-resources/usage-guidelines/avoiding-ribonuclease-contamination
https://www.neb.com/en/tools-and-resources/video-library/avoiding-rnase-contamination
https://www.youtube.com/watch?v=YCuqwMupThA
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/nuclease-enzymes/general-articles/ten-sources-of-rnase-contamination.html
https://www.thermofisher.com/hk/en/home/life-science/dna-rna-purification-analysis/rna-extraction/rna-extraction-products/rnase-decontamination.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10760438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

o Autoclavable glass bottle
Procedure:

e Add 1 ml of DEPC to 1 liter of purified water in an autoclavable bottle (final concentration
0.1% v/v).

o Shake the bottle vigorously to ensure the DEPC is well-dispersed.

o Let the solution stand for at least 2 hours at 37°C, or overnight at room temperature, with
occasional mixing.

o Autoclave the treated water for at least 15-20 minutes to inactivate any remaining DEPC.
The breakdown of DEPC produces ethanol and CO2.

» Allow the water to cool completely before use. The water is now RNase-free.

Caution: DEPC is toxic and should be handled in a fume hood with appropriate personal
protective equipment.

Protocol 2: RNase Detection Using a Fluorescence-
Based Assay

Objective: To determine if a solution or piece of equipment is contaminated with active RNases.
This protocol is a general guideline for commercially available kits (e.g., RNaseAlert™).

Materials:

RNase detection kit (containing a fluorescently-labeled RNA substrate and reaction buffer)

Sample to be tested

Positive control (e.g., RNase A solution provided with the kit)

Negative control (RNase-free water)

Fluorometer or UV transilluminator
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Procedure:

e Reconstitute the lyophilized RNA substrate in the provided reaction buffer according to the
Kit's instructions.

e In separate, sterile, RNase-free microcentrifuge tubes, set up the following reactions:

o Test Sample: Add a small volume of your sample (e.g., buffer, water from a piece of
equipment) to the substrate-buffer mix.

o Positive Control: Add the provided RNase A solution to the substrate-buffer mix.
o Negative Control: Add RNase-free water to the substrate-buffer mix.

 Incubate all tubes at 37°C for the time specified in the kit's protocol (typically 30-60 minutes).
[11]

» Visualize the results. In the presence of RNases, the RNA substrate is cleaved, separating a
fluorophore from a quencher, resulting in an increase in fluorescence.[11]

e Measure the fluorescence using a fluorometer or observe the tubes under a UV
transilluminator. A significant increase in fluorescence in the test sample compared to the
negative control indicates RNase contamination.

Visualizations
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Caption: Workflow for conducting an siRNA experiment in an RNase-free environment.
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Caption: Troubleshooting decision tree for failed SIRNA experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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